molecular formula C13H11FN4OS B11252767 3-((2-fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

3-((2-fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B11252767
M. Wt: 290.32 g/mol
InChI Key: SBPFGYGNQSYVIU-UHFFFAOYSA-N
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Description

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a fluorophenylmethylsulfanyl and a methyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications. Industrial production methods may also involve the use of automated equipment and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can lead to a wide range of new compounds with different functional groups .

Scientific Research Applications

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is unique due to its specific functional groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C13H11FN4OS

Molecular Weight

290.32 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C13H11FN4OS/c1-8-6-11(19)15-12-16-17-13(18(8)12)20-7-9-4-2-3-5-10(9)14/h2-6H,7H2,1H3,(H,15,16,19)

InChI Key

SBPFGYGNQSYVIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=C3F

Origin of Product

United States

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